N-(2-cyanophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-CYANOPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyano group, a furan ring, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-CYANOPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate diketone under acidic conditions.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the furan ring: The furan ring can be incorporated through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-CYANOPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carboxamide groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~4~-(2-CYANOPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of novel materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N4-(2-CYANOPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 2-(4-cyanophenyl)-5-(4-n-alkyl- and alkoxyphenyl)pyridines
Uniqueness
N~4~-(2-CYANOPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both a cyano group and a furan ring, along with the pyrazolopyridine core, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15N5O2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H15N5O2/c1-12-18-14(20(26)23-15-7-4-3-6-13(15)11-21)10-16(17-8-5-9-27-17)22-19(18)25(2)24-12/h3-10H,1-2H3,(H,23,26) |
InChI Key |
SZKAKQDVLWWNBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC=C4C#N)C |
Origin of Product |
United States |
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